molecular formula C10H9BFNO2 B2635357 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid CAS No. 2096341-54-5

3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

Cat. No.: B2635357
CAS No.: 2096341-54-5
M. Wt: 205
InChI Key: BRQZJOXEWXYOFH-UHFFFAOYSA-N
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Description

3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid is an organic compound with the molecular formula C10H9BFNO2 It is a boronic acid derivative that features a cyanocyclopropyl group and a fluorophenyl group

Preparation Methods

The synthesis of 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of boronic acid derivatives and cyanocyclopropyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Chemical Reactions Analysis

3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of protein kinases or other enzymes involved in cell growth and proliferation.

Comparison with Similar Compounds

3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid can be compared with other boronic acid derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups that contribute to its reactivity and versatility in various applications.

Properties

IUPAC Name

[3-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BFNO2/c12-9-7(10(6-13)4-5-10)2-1-3-8(9)11(14)15/h1-3,14-15H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQZJOXEWXYOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C2(CC2)C#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096341-54-5
Record name 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid
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